molecular formula C8H11NO3S B12500046 Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No.: B12500046
M. Wt: 201.25 g/mol
InChI Key: YAUONDHOAQSIBX-UHFFFAOYSA-N
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Description

Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. One common method is the acylation of 2-aminothiazole with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, alkylated, or arylated thiazole derivatives.

Scientific Research Applications

Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

    Thiazolidine: A saturated analog of thiazole with different chemical properties.

Uniqueness

Propan-2-yl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is unique due to the presence of both the thiazole ring and the ester functional group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

propan-2-yl 2-(4-oxo-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C8H11NO3S/c1-5(2)12-8(11)3-7-9-6(10)4-13-7/h5H,3-4H2,1-2H3

InChI Key

YAUONDHOAQSIBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC(=O)CS1

Origin of Product

United States

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